N-Acetylneuraminic acid methyl ester
Overview
Description
N-Acetylneuraminic acid methyl ester is primarily used as a mimic of the neurotransmitter acetylcholine. It can produce biological effects by binding to acetylcholine receptors in the synaptic cleft. It is commonly used in neurobiology and pharmacology research as a control reagent to simulate the process of neurotransmission . It is often present as the terminal sugar of glycoproteins .
Synthesis Analysis
In a one-pot reaction, acetolysis of some functionalised methyl glycosides of N-acetylneuraminic acid (Neu5Ac) methyl ester provides a direct and efficient entry into the corresponding 2,3-unsaturated (Neu5Ac2en) derivatives .Molecular Structure Analysis
The molecular formula of N-Acetylneuraminic acid methyl ester is C12H21NO9 . It has a molecular weight of 323.3 . It is also found in complex glycans on mucins and glycoproteins found at the cell membrane .Chemical Reactions Analysis
Acetolysis of some methyl ketosides of N-acetylneuraminic acid (Neu5Ac) methyl esters, in a one-pot reaction, provides a rapid and efficient access to the corresponding 2,3-unsaturated Neu5Ac (Neu5Ac2en) derivatives .Physical And Chemical Properties Analysis
N-Acetylneuraminic acid methyl ester is a white to off-white powder . It has a density of 1.51±0.1 g/cm3 (Predicted), a melting point of 193.5-194.5°C, and a boiling point of 693.8±55.0 °C (Predicted) .Scientific Research Applications
Neuraminidase Inhibition
N-Acetylneuraminic acid methyl ester has been studied for its role as a neuraminidase inhibitor. Research conducted by Kumar et al. (1981) found that derivatives of N-acetylneuraminic acid methyl ester are competitive inhibitors of Arthrobacter sialophilus neuraminidase, which suggests potential applications in inhibiting neuraminidase activity (Kumar et al., 1981).
Crystallographic Analysis
The crystal structure of N-acetylneuraminic acid methyl ester monohydrate has been determined, providing valuable insights into its molecular structure. This analysis, detailed by O'Connell (1973), contributes to the understanding of the compound's properties and potential applications in various scientific fields (O'Connell, 1973).
Microwave-Assisted Synthesis
Chopra et al. (2012) explored the microwave-assisted synthesis of N-acetylneuraminic acid methyl ester, demonstrating a method that achieved high yields and accelerated the glycosidation reaction. This research contributes to more efficient synthesis techniques for this compound (Chopra et al., 2012).
Interaction with Metal Ions
Studies by Czarniecki and Thornton (1977) on the complexation of Ca+2 with N-acetylneuraminic acid methyl ester and its derivatives have provided insights into the compound's interaction with metal ions. This research has implications for understanding the biochemical and physiological roles of N-acetylneuraminic acid methyl ester (Czarniecki & Thornton, 1977).
Mass Spectrometry Analysis
Kamerling et al. (1974) conducted mass spectrometry of derivatives of N-acetylneuraminic acid methyl ester, contributing to the characterization and identification of this type of carbohydrate. The unique fragmentation patterns observed are crucial for the compound's analysis in various scientific applications (Kamerling et al., 1974).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
N-Acetylneuraminic acid methyl ester has been used in a formulation as a drug candidate for treating adverse reactions caused by pathogenic antibodies inducible by COVID-19 virus and vaccines . It has also been used in antibody-cell conjugation (ACC) technology, a new research direction in medicine and biotechnology .
properties
IUPAC Name |
methyl (4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8+,9+,10+,12?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZQMWNJESHHSA-PQYSTZNASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-acetylneuraminate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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